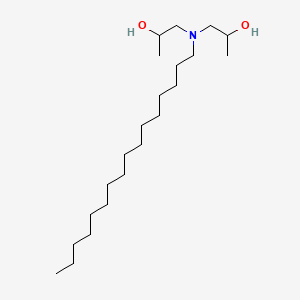
2-Propanol, 1,1'-(hexadecylimino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1’-(hexadecylimino)bis-, also known as 1,1’-(hexadecylimino)dipropan-2-ol, is an organic compound with the molecular formula C22H47NO2. It is a derivative of 2-propanol, featuring a hexadecyl group and an imino linkage. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
The synthesis of 2-Propanol, 1,1’-(hexadecylimino)bis- typically involves the reaction of hexadecylamine with 2-propanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
2-Propanol, 1,1’-(hexadecylimino)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Propanol, 1,1’-(hexadecylimino)bis- has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-(hexadecylimino)bis- involves its interaction with lipid membranes and proteins. The hexadecyl group allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The imino group can form hydrogen bonds with proteins, potentially affecting their structure and function. These interactions can lead to antimicrobial effects and influence the delivery of active pharmaceutical ingredients .
Comparison with Similar Compounds
2-Propanol, 1,1’-(hexadecylimino)bis- can be compared with other similar compounds such as:
Hexadecyltrimethylammonium bromide: Another surfactant with a similar hexadecyl group but different functional groups.
Cetyl alcohol: A long-chain alcohol used in similar applications but lacking the imino linkage.
Properties
CAS No. |
2269-21-8 |
|---|---|
Molecular Formula |
C22H47NO2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
1-[hexadecyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21(2)24)20-22(3)25/h21-22,24-25H,4-20H2,1-3H3 |
InChI Key |
MNDXNPPBHMRCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















